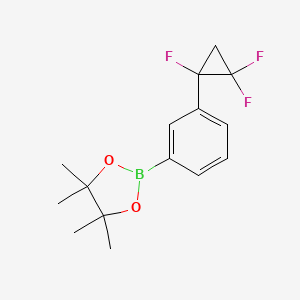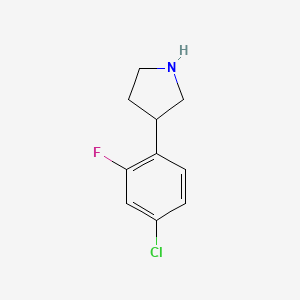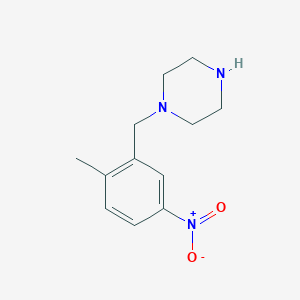
4-Methyl-3-(piperazin-1-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methyl-5-nitrophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a 2-methyl-5-nitrophenyl group attached to the piperazine ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine typically involves the reaction of 2-methyl-5-nitrobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and flow rates. The use of continuous flow reactors can improve the efficiency and scalability of the synthesis, reducing production costs and environmental impact.
化学反応の分析
Types of Reactions
1-[(2-methyl-5-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: N-substituted piperazine derivatives.
科学的研究の応用
1-[(2-methyl-5-nitrophenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Due to its potential biological activities, 1-[(2-methyl-5-nitrophenyl)methyl]piperazine is of interest in medicinal chemistry. It can be used as a scaffold for the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
類似化合物との比較
1-[(2-methyl-5-nitrophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(2-methyl-5-nitrophenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-[(2-methyl-5-nitrophenyl)methyl]morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
1-[(2-methyl-5-nitrophenyl)methyl]thiomorpholine: Similar structure but with a thiomorpholine ring instead of a piperazine ring.
The uniqueness of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine lies in its specific combination of the piperazine ring and the 2-methyl-5-nitrophenyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
1-[(2-methyl-5-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-2-3-12(15(16)17)8-11(10)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3 |
InChIキー |
GQRPXDJSFFNKNL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


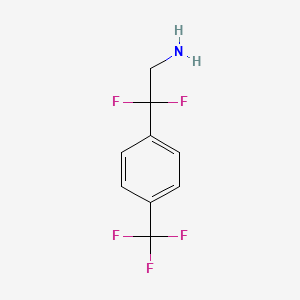
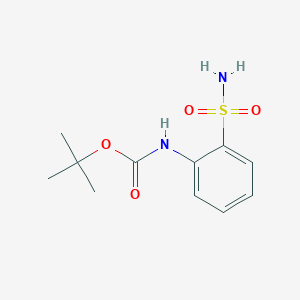

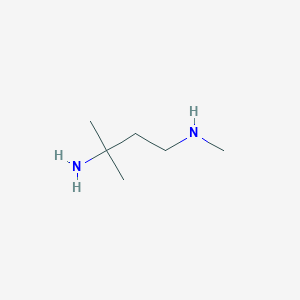

![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)


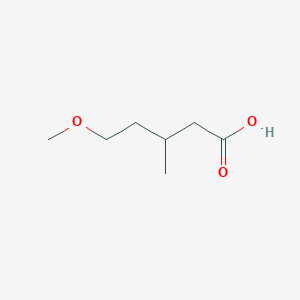
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)

